molecular formula C10H16BrClN2OS B14665586 Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride CAS No. 41287-47-2

Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride

Cat. No.: B14665586
CAS No.: 41287-47-2
M. Wt: 327.67 g/mol
InChI Key: RLWXDHRFFALFFF-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is a complex organic compound with a molecular formula of C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-pyridinol, is brominated using bromine in the presence of a suitable solvent to form 5-bromo-2-pyridinol.

    Etherification: The brominated pyridinol is then reacted with 3-chloropropanol in the presence of a base to form 5-bromo-2-pyridyloxypropyl chloride.

    Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product, Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purity, are applicable.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The brominated pyridine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Limited use due to its specialized nature, but it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol, 2-(3-(5-chloro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    Ethanethiol, 2-(3-(5-fluoro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a fluorine atom instead of bromine.

    Ethanethiol, 2-(3-(5-iodo-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride lies in its brominated pyridine ring, which can provide distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s properties are desired.

Properties

CAS No.

41287-47-2

Molecular Formula

C10H16BrClN2OS

Molecular Weight

327.67 g/mol

IUPAC Name

2-[3-(5-bromopyridin-2-yl)oxypropylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C10H15BrN2OS.ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-15;/h2-3,8,12,15H,1,4-7H2;1H

InChI Key

RLWXDHRFFALFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCNCCS.Cl

Origin of Product

United States

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